molecular formula C12H15NO B1438359 1-[(1r)-1-Phenylethyl]pyrrolidin-2-one CAS No. 60737-24-8

1-[(1r)-1-Phenylethyl]pyrrolidin-2-one

Cat. No.: B1438359
CAS No.: 60737-24-8
M. Wt: 189.25 g/mol
InChI Key: NEGMKRHJNDHTOS-SNVBAGLBSA-N
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Description

1-[(1R)-1-Phenylethyl]pyrrolidin-2-one is a chiral pyrrolidin-2-one derivative characterized by a phenylethyl substituent at the nitrogen atom of the lactam ring. Its stereochemistry is critical to its biological and physicochemical properties. The compound has been synthesized via Sharpless asymmetric dihydroxylation reactions, yielding isomers with distinct configurations, such as the (4R)-4-[(1R)-1,2-dihydroxyethyl]-1-[(1R)-1-phenylethyl]pyrrolidin-2-one derivative described in crystallographic studies . The absolute configuration at key stereocenters (e.g., C7, C10, and C13) has been confirmed using single-crystal X-ray diffraction, revealing a monoclinic crystal system (space group P2₁) with unit cell parameters a = 6.1953 Å, b = 8.2895 Å, and c = 13.2737 Å .

Properties

IUPAC Name

1-[(1R)-1-phenylethyl]pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO/c1-10(11-6-3-2-4-7-11)13-9-5-8-12(13)14/h2-4,6-7,10H,5,8-9H2,1H3/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEGMKRHJNDHTOS-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N2CCCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC=C1)N2CCCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrogenation of (R)-1-(2-Hydroxy-1-phenylethyl)-1,5-dihydropyrrol-2-one

One documented method involves catalytic hydrogenation of the precursor (R)-1-(2-hydroxy-1-phenylethyl)-1,5-dihydropyrrol-2-one using palladium on activated charcoal as a catalyst.

  • Reaction conditions :
    • Solvent: Methanol
    • Pressure: Atmospheric (760 Torr)
    • Temperature: Ambient
    • Duration: 1 hour
  • Yield : Approximately 85%
  • Reference : Baussanne et al., Tetrahedron Asymmetry, 1998

This method is efficient for synthesizing the target compound with high enantiomeric purity by selective hydrogenation of the dihydropyrrolone precursor.

Sharpless Asymmetric Dihydroxylation of 1-[(1R)-1-Phenylethyl]-4-vinylpyrrolidin-2-one

Another advanced synthetic approach uses Sharpless asymmetric dihydroxylation on the vinyl-substituted pyrrolidinone derivative:

  • Starting material : (1S)-1-((1R)-1-phenylethyl)-4-vinylpyrrolidin-2-one
  • Reagents :
    • AD-mix-β (asymmetric dihydroxylation catalyst)
    • Methanesulfonamide
    • Solvent mixture: tert-butanol and water (1:1)
  • Conditions :
    • Temperature: 0 °C (273 K)
    • Reaction time: 24 hours
  • Workup :
    • Addition of sodium sulfite (Na2SO3) to quench the reaction
    • Extraction with dichloromethane
    • Washing with 2N KOH solution
    • Drying over sodium sulfate
    • Concentration under reduced pressure
  • Purification : Chromatography using methanol/ethyl acetate (3:7)
  • Outcome : Mixture of two diastereomeric isomers in a 2:1 ratio, with the major isomer recrystallized to pure form
  • Yield : 68% combined yield of isomers
  • Reference : Fava et al., IUCr Journals, 2008

This method provides access to dihydroxylated derivatives of the compound, which can be further manipulated or serve as intermediates.

Comparative Data Table of Preparation Methods

Method Starting Material Catalyst/Reagent Conditions Yield (%) Notes
Catalytic hydrogenation (R)-1-(2-Hydroxy-1-phenylethyl)-1,5-dihydropyrrol-2-one Pd on activated charcoal Methanol, 760 Torr, ambient temp, 1 h 85 Simple, efficient hydrogenation
Sharpless asymmetric dihydroxylation (1S)-1-((1R)-1-phenylethyl)-4-vinylpyrrolidin-2-one AD-mix-β, methanesulfonamide tert-butanol/water, 0 °C, 24 h 68 Produces dihydroxylated isomers, requires chromatographic purification

Analytical and Structural Characterization

  • NMR Data (from Sharpless dihydroxylation product):
    • Aromatic protons: δ 7.36–7.24 ppm (multiplet, 5H)
    • Methine proton adjacent to phenyl: δ 5.47 ppm (quartet, J=7.1 Hz)
    • Multiple doublets and multiplets in 3.1–3.7 ppm region corresponding to hydroxylated pyrrolidinone ring protons
  • Mass Spectrometry :
    • LCMS (APCI+): m/z 250 (MH+) consistent with molecular formula C14H19NO3
  • Crystallography :
    • Monoclinic crystal system, space group P21
    • Hydrogen bonding networks stabilize crystal packing
    • Absolute stereochemistry confirmed by X-ray diffraction
  • Reference : IUCr Journals, 2008

Chemical Reactions Analysis

Types of Reactions

1-[(1r)-1-Phenylethyl]pyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The phenylethyl group can undergo substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

1-[(1r)-1-Phenylethyl]pyrrolidin-2-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(1r)-1-Phenylethyl]pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to bind to and modulate the activity of enzymes, receptors, or other proteins. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrrolidin-2-one Derivatives

Anti-Alzheimer’s Agents

Pyrrolidin-2-one derivatives with benzyl or substituted benzyl groups exhibit acetylcholinesterase (AChE) inhibition, a key mechanism in Alzheimer’s therapy. For example:

Compound Substituents AChE Inhibition (vs. Donepezil) Key Findings Reference
1-[(1R)-1-Phenylethyl]pyrrolidin-2-one Phenylethyl group at N1 Not explicitly reported Structural basis for chiral recognition in synthesis
1-(4-Methoxybenzyl)-pyrrolidin-2-one 4-Methoxybenzyl at N1, fluorobenzoyl-piperidinyl at C3 Superior to Donepezil Compound 10b showed excellent activity in preclinical models
1-(3,4-Dimethoxybenzyl)-imidazolidin-2-one 3,4-Dimethoxybenzyl at N1, trifluoromethyl-benzyl-piperidinyl at C3 Comparable to Donepezil Compound 18c demonstrated sustained efficacy

Key Insight : The phenylethyl group in this compound may enhance lipid solubility and blood-brain barrier penetration, but methoxy or trifluoromethyl substitutions in related compounds improve AChE binding affinity .

Antiarrhythmic and Antihypertensive Agents

Arylpiperazine-substituted pyrrolidin-2-one derivatives target α-adrenoceptors (ARs):

Compound Substituents α1-AR pKi α2-AR pKi Biological Activity Reference
This compound Phenylethyl at N1 Not reported Not reported Structural studies only
1-{3-[4-(2-Chlorophenyl)-piperazin-1-yl]-propyl}-pyrrolidin-2-one 2-Chlorophenyl-piperazine at C3 7.13 6.45 High α1-AR affinity
1-{3-[4-(4-Chlorophenyl)-piperazin-1-yl]-propyl}-pyrrolidin-2-one 4-Chlorophenyl-piperazine at C3 6.87 7.29 High α2-AR affinity

Key Insight : The absence of a piperazine moiety in this compound limits its adrenergic activity, whereas chlorophenyl-piperazine substituents in analogs enhance receptor selectivity and antiarrhythmic potency (e.g., ED₅₀ = 1.0 mg/kg for compound 13) .

Imaging Agents and Pharmacokinetic Modulators

Pyrrolidin-2-one derivatives are utilized in radiopharmaceuticals and metabolic studies:

Compound Substituents Application Key Findings Reference
This compound Phenylethyl at N1 Not reported Chiral template for synthesis
(3R,5R)-5-(3-Hydroxyphenyl)-3-(((R)-1-phenylethyl)amino)-1-(4-(trifluoromethyl)phenyl)pyrrolidin-2-one Trifluoromethylphenyl at N1, phenylethylamino at C3 CB1 receptor imaging Used in ¹⁸F-fluorination for PET tracers
1-(2-Aminophenyl)pyrrolidin-2-one 2-Aminophenyl at N1 Chemical intermediate Potential for drug development

Key Insight: The trifluoromethylphenyl group in the CB1 imaging agent enhances target binding and metabolic stability, whereas the aminophenyl analog serves as a versatile intermediate .

Physicochemical Properties

Compound Molecular Weight Melting Point (°C) Boiling Point (°C) Solubility Features Reference
This compound 249.30 Not reported Not reported Likely moderate lipophilicity
1-Methyl-2-pyrrolidone (NMP) 99.13 -24 202 High polarity, water-miscible
1-(4-Chloromethylphenyl)pyrrolidin-2-one 223.69 Not reported Not reported Reactivity at chloromethyl site

Key Insight : The phenylethyl group in this compound increases hydrophobicity compared to NMP, which is highly polar and used as a solvent .

Biological Activity

Overview

1-[(1R)-1-Phenylethyl]pyrrolidin-2-one, also known as a pyrrolidinone derivative, has garnered attention for its diverse biological activities. This compound is characterized by a five-membered lactam ring and is structurally significant in medicinal chemistry due to its potential therapeutic applications.

  • Molecular Formula : C12H15NO
  • Molecular Weight : 189.25 g/mol
  • CAS Number : 60737-24-8

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes involved in neurotransmission and metabolic processes. The compound may function as an inhibitor of specific enzymes, modulating cellular pathways that are crucial for various physiological functions.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity. A study highlighted its effectiveness against a range of bacterial strains, suggesting its potential as a lead compound for antibiotic development.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines, potentially through the modulation of apoptotic pathways and inhibition of cell proliferation .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against various bacterial strains
AnticancerInduces apoptosis in cancer cell lines
Enzyme InhibitionModulates specific enzyme activities

Case Study: Anticancer Mechanism

In a detailed study examining the effects of this compound on human colon cancer cells, researchers observed significant changes in cell cycle dynamics. The compound was found to increase the percentage of cells in the sub-G1 phase, indicating apoptosis. Additionally, Western blot analysis revealed upregulation of pro-apoptotic markers and downregulation of anti-apoptotic proteins, confirming its role in promoting programmed cell death .

Comparative Analysis with Related Compounds

To further understand the unique properties of this compound, it is essential to compare it with similar compounds:

CompoundStructureKey Activity
2-Pyrrolidinone2-PyrrolidinoneModerate antimicrobial
PyrovaleronePyrovaleroneDopamine transporter inhibitor
4-Bromopiperidine4-BromopiperidineAnticancer activity

Q & A

Q. What crystallographic techniques characterize polymorphic forms of the compound?

  • High-resolution XRD (λ = 0.71073 Å) at low temperatures (e.g., 83 K) minimizes thermal motion artifacts. Pair with differential scanning calorimetry (DSC) to identify polymorph transitions and assess stability under stress conditions .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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